
GSK2636771
Übersicht
Beschreibung
GSK-2636771 ist ein potenter, oral bioverfügbarer, Adenosintriphosphat-kompetitiver, selektiver Inhibitor der Phosphoinositid-3-Kinase Beta (PI3Kβ). Diese Verbindung wurde von GlaxoSmithKline für die Behandlung von fortgeschrittenen soliden Tumoren entwickelt, insbesondere von solchen mit einer Defizienz des Phosphatase- und Tensin-Homologs (PTEN) .
Vorbereitungsmethoden
Die Synthese von GSK-2636771 umfasst mehrere Schritte, die von kommerziell erhältlichen Ausgangsmaterialien ausgehenDie industriellen Produktionsmethoden beinhalten die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
GSK-2636771 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen einzuführen, wodurch die Selektivität und Potenz der Verbindung verbessert werden. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als Modell für die Untersuchung der selektiven Hemmung von PI3Kβ und ihren Auswirkungen auf zelluläre Signalwege.
Biologie: Sie wird verwendet, um die Rolle von PI3Kβ in zellulären Prozessen und ihre Bedeutung in der Krebsbiologie zu untersuchen.
Medizin: GSK-2636771 wird in klinischen Studien zur Behandlung von fortgeschrittenen soliden Tumoren, insbesondere solchen mit PTEN-Defizienz, evaluiert. .
Industrie: Die selektive Hemmung von PI3Kβ durch die Verbindung macht sie zu einem wertvollen Werkzeug für die Entwicklung gezielter Therapien zur Krebsbehandlung
Wirkmechanismus
GSK-2636771 entfaltet seine Wirkung durch selektive Hemmung der Aktivität von PI3Kβ, einem Schlüsselenzym im PI3K/Proteinkinase-B (AKT)-Signalweg. Diese Hemmung führt zu einer Abnahme der Phosphorylierung von AKT, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose in PTEN-defizienten Tumorzellen führt. Die Selektivität der Verbindung für PI3Kβ gegenüber anderen Isoformen minimiert Off-Target-Effekte und erhöht ihr therapeutisches Potenzial .
Wirkmechanismus
GSK-2636771 exerts its effects by selectively inhibiting the activity of PI3Kβ, a key enzyme in the PI3K/protein kinase B (AKT) signaling pathway. This inhibition leads to a decrease in the phosphorylation of AKT, resulting in reduced cell proliferation and increased apoptosis in PTEN-deficient tumor cells. The compound’s selectivity for PI3Kβ over other isoforms minimizes off-target effects and enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
GSK-2636771 ist einzigartig in seiner selektiven Hemmung von PI3Kβ, was es von anderen PI3K-Inhibitoren unterscheidet, die mehrere Isoformen anvisieren. Ähnliche Verbindungen umfassen:
TGX-221: Ein weiterer PI3Kβ-selektiver Inhibitor, aber mit unterschiedlichen Strukturmerkmalen und Potenz.
PI-103: Ein pan-PI3K-Inhibitor, der mehrere Isoformen anvisiert, was zu breiteren, aber weniger selektiven Wirkungen führt.
BKM120: Ein PI3K-Inhibitor mit Aktivität gegen mehrere Isoformen, der in verschiedenen Krebsbehandlungen eingesetzt wird
Die Selektivität von GSK-2636771 für PI3Kβ macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieser Isoform in der Krebsbiologie und die Entwicklung gezielter Therapien für PTEN-defiziente Tumoren .
Biologische Aktivität
GSK2636771 is a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) pathway, which plays a crucial role in various cancer types, particularly those with PTEN deficiency or alterations in the PIK3CB gene. This article reviews the biological activity of this compound, focusing on its mechanism of action, clinical trial results, and potential therapeutic applications.
This compound specifically targets the p110β isoform of PI3K, which is implicated in tumor growth and survival. By inhibiting this pathway, this compound aims to reduce tumor cell proliferation and induce apoptosis. The compound has demonstrated a high selectivity for p110β over other PI3K isoforms, with an value of 0.89 nmol/L and an of 5.2 nmol/L, indicating its potential efficacy in treating cancers characterized by aberrant PI3K signaling .
Phase I Trials
A first-in-human study assessed the safety and pharmacodynamics of this compound in patients with advanced solid tumors. Key findings include:
- Dosage and Safety : The recommended phase II dose (RP2D) was established at 400 mg/day. The study reported manageable side effects, with dose-limiting toxicities including hypophosphatemia and hypocalcemia .
- Pharmacodynamic Effects : Inhibition of phosphorylated AKT (Ser473) was observed in tumor biopsies and platelet-rich plasma, confirming the drug's target engagement .
- Antitumor Activity : Among 65 patients treated, there was a notable clinical benefit observed in those with PTEN-deficient tumors. One patient exhibited a partial response lasting over a year, while others demonstrated stable disease for extended periods .
Combination Therapies
Subsequent studies explored this compound in combination with other agents:
- With Enzalutamide : A phase I study combining this compound with enzalutamide showed limited antitumor activity but indicated a manageable safety profile. The combination did not significantly enhance efficacy compared to monotherapy .
- With Pembrolizumab : In another trial, this compound was combined with pembrolizumab for patients with PD-1 refractory metastatic melanoma. Preliminary results suggested promising antitumor activity with a decrease in tumor burden observed in some patients .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Patient with Castrate-Resistant Prostate Cancer (CRPC) : A patient harboring PIK3CB amplification experienced a durable partial response lasting over one year while on this compound monotherapy .
- Advanced Solid Tumors : In a cohort of patients with advanced solid tumors characterized by PTEN loss or PIK3CB aberrations, approximately 50% achieved non-progression at 12 weeks when treated with this compound combined with enzalutamide .
Summary of Clinical Trials
Study Phase | Combination | Key Findings |
---|---|---|
Phase I | Monotherapy | RP2D: 400 mg/day; manageable safety; partial responses in PTEN-deficient tumors |
Phase I | Enzalutamide | Limited antitumor activity; manageable safety profile |
Phase I/II | Pembrolizumab | Promising activity; decrease in tumor burden noted |
Eigenschaften
IUPAC Name |
2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKLTGBKIDQGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160124 | |
Record name | GSK-2636771 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1372540-25-4 | |
Record name | GSK-2636771 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2636771 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2636771 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-2636771 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of GSK2636771?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. [, , , , , , , ]
Q2: How does this compound interact with PI3Kβ?
A2: This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PI3Kβ. [, , ]
Q3: What are the downstream effects of PI3Kβ inhibition by this compound?
A3: this compound effectively inhibits AKT phosphorylation and downstream signaling, evident by the decreased phosphorylation of PRAS40, GSK3β, and RPS6 in PTEN-deficient cell lines. [, , ] This inhibition also leads to a reduction in cellular levels of phosphorylated AKT (pAKT) and PRAS40 both in vitro and in vivo. []
Q4: Why is PTEN deficiency often linked to this compound research?
A4: PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function, often seen in cancers, leads to increased PI3K activity. Preclinical data suggests a synthetic lethal relationship between PTEN deficiency and PI3Kβ inhibition, making this compound a potential therapeutic strategy for PTEN-deficient tumors. []
Q5: Are there other proteins or pathways affected by this compound?
A5: Research indicates that this compound can induce PTK7, a tyrosine kinase protein in the noncanonical Wnt pathway. [] It has also shown potential in modulating the response to growth factor receptor signaling, impacting AKT and MEK/ERK activation. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C21H21F3N4O3, and the molecular weight is 435.4 g/mol.
Q7: How did the structure of this compound evolve during its development?
A7: Starting from the PI3Kβ-selective compound TGX-221, structure-based and knowledge-based design led to the discovery and optimization of this compound and its analogs. This process involved identifying unique series of potent and selective inhibitors and addressing their pharmacokinetic properties. []
Q8: What structural features contribute to the selectivity of this compound for PI3Kβ?
A8: While the specific details might be proprietary, the development of this compound involved identifying a unique 18-residue motif specific to the p110β isoform, which was crucial for achieving selectivity. []
Q9: What is the recommended phase II dose (RP2D) of this compound?
A9: The RP2D of this compound is 400 mg once daily, determined based on safety, pharmacokinetic, and pharmacodynamic data. [, ]
Q10: What is the half-life of this compound?
A10: The mean half-life (t1/2) of this compound ranges from 17.1 to 38.6 hours across various dose cohorts. []
Q11: How does this compound behave in terms of absorption and distribution?
A11: this compound demonstrates dose-proportional increases in mean Cmax and AUC(0-24 h) up to 350 mg, with less than proportional increases at higher doses. Cmax is typically reached within 4-6 hours after both single and repeat dosing. []
Q12: What types of cancer cells are particularly sensitive to this compound in vitro?
A12: Preclinical studies demonstrated that PTEN-deficient cells, especially those derived from prostate, endometrial, and triple-negative breast cancers, are highly sensitive to this compound. []
Q13: Has this compound shown efficacy in animal models?
A13: Yes, this compound has shown dose-dependent tumor growth delay in PTEN-deficient prostate cancer models. Furthermore, in a genetically engineered mouse model of melanoma with PTEN loss, this compound significantly delayed tumor growth and improved survival. [, , ]
Q14: What have clinical trials revealed about the efficacy of this compound?
A14: While some clinical trials showed durable clinical benefit in a subset of patients, including those with PTEN-deficient tumors harboring PIK3CB alterations, overall antitumor activity as a single agent has been limited. [, , , , , , , ]
Q15: Are there ongoing clinical trials exploring this compound?
A15: Yes, several clinical trials are currently underway, including investigations into its use in combination with other therapies, such as immune checkpoint inhibitors and other targeted agents, to enhance its efficacy in various cancer types. [, , , , ]
Q16: What are the potential mechanisms of resistance to this compound?
A16: Resistance mechanisms to this compound are not fully understood but might involve upregulation of compensatory signaling pathways, such as the Wnt pathway, specifically through the induction of PTK7. [] Additionally, tumors harboring other genetic alterations, such as KRAS mutations, may show intrinsic or acquired resistance. [, ]
Q17: Why is this compound being investigated in combination with other therapies?
A17: Combining this compound with other agents aims to overcome resistance mechanisms, enhance efficacy, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. [, , , , , , , , ]
Q18: What specific combinations are being investigated?
A18: Promising combinations include this compound with:
- Immune checkpoint inhibitors: Studies are examining synergy with anti-PD-1 therapy, particularly in PTEN-deficient tumors. [, , , ]
- Chemotherapeutics: Combinations with TMZ have shown promise in temozolomide-resistant glioblastoma. []
- Other targeted therapies: Synergy with CDK4/6 inhibitors and AKT inhibitors is being explored, especially in breast cancer subtypes. [, ]
- Connexin 43 inhibitors: Simultaneous targeting of connexin 43 and PI3K has shown potential in overcoming TMZ resistance in glioblastoma. []
Q19: What biomarkers are used to predict response to this compound?
A19: PTEN loss is a primary biomarker, but its predictive value is not absolute. Other potential biomarkers include:
- PIK3CB alterations: Tumors harboring mutations or amplifications in PIK3CB might show enhanced sensitivity. [, , , ]
- Phosphorylation status of downstream targets: Decreases in the phosphorylation of AKT and its substrates, like PRAS40 and GSK3β, could indicate target engagement and potential response. [, , ]
- PTK7 expression levels: Elevated PTK7 levels could suggest a potential resistance mechanism and guide combination strategies with PTK7 inhibitors. []
Q20: What are the key areas of future research for this compound?
A20: Future research will likely focus on:
- Understanding resistance mechanisms: Unraveling the complexities of resistance to this compound is crucial for developing effective treatment strategies and identifying additional biomarkers. [, ]
- Optimizing combination therapies: Further research is needed to identify the most effective drug combinations, optimal dosing schedules, and potential biomarkers that could predict synergistic responses. [, , , , , , , ]
- Exploring its use in other diseases: Beyond cancer, the role of PI3Kβ in other diseases warrants investigation, potentially expanding the therapeutic applications of this compound. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.